3-(2-amino-1H-imidazol-1-yl)propan-1-ol

Medicinal Chemistry Physicochemical Profiling Drug Design

3-(2-Amino-1H-imidazol-1-yl)propan-1-ol (CAS 2138513-26-3, molecular formula C₆H₁₁N₃O, MW 141.17 g/mol) is a functionalized 2-aminoimidazole derivative featuring a primary hydroxyl group on a three-carbon N1-alkyl chain. It belongs to the 2-aminoimidazole class, a scaffold prized in medicinal chemistry as a bioisostere of guanidine, acylguanidine, and benzamidine groups, enabling modulation of targets such as sodium‑hydrogen exchangers (NHE3), β‑secretase (BACE‑1), and bacterial biofilms.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B13634606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-amino-1H-imidazol-1-yl)propan-1-ol
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)N)CCCO
InChIInChI=1S/C6H11N3O/c7-6-8-2-4-9(6)3-1-5-10/h2,4,10H,1,3,5H2,(H2,7,8)
InChIKeyTXOBEZJOGZNKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Amino-1H-imidazol-1-yl)propan-1-ol: A Specialized 2-Aminoimidazole Building Block for Medicinal Chemistry and Metabolism Research


3-(2-Amino-1H-imidazol-1-yl)propan-1-ol (CAS 2138513-26-3, molecular formula C₆H₁₁N₃O, MW 141.17 g/mol) is a functionalized 2-aminoimidazole derivative featuring a primary hydroxyl group on a three-carbon N1-alkyl chain . It belongs to the 2-aminoimidazole class, a scaffold prized in medicinal chemistry as a bioisostere of guanidine, acylguanidine, and benzamidine groups, enabling modulation of targets such as sodium‑hydrogen exchangers (NHE3), β‑secretase (BACE‑1), and bacterial biofilms [1]. Unlike its more complex marine-sponge congeners (e.g., girodazole) or simple unsubstituted 2-aminoimidazole, this compound provides a unique combination of a free primary alcohol handle for downstream conjugation and a 2-aminoimidazole pharmacophore, making it a versatile intermediate for generating focused libraries and metabolic probes.

Why Generic 2-Aminoimidazole or Simple Imidazole-Propanol Analogs Cannot Substitute 3-(2-Amino-1H-imidazol-1-yl)propan-1-ol


The precise N1-(3-hydroxypropyl) substitution pattern on the 2-aminoimidazole core creates a unique spatial and electronic environment that is absent in generic 2-aminoimidazoles (e.g., CAS 7720-39-0) [1] or in closely related positional isomers such as histidinol (2-amino-3-(1H-imidazol-4-yl)propan-1-ol, CHEBI:43321) [2]. In histidinol, the amino group resides on the propyl chain rather than on the imidazole ring, dramatically altering hydrogen-bonding capacity, metal-chelation geometry, and metabolic stability. The N1‑hydroxypropyl chain of the target compound provides a synthetic handle for esterification, etherification, or oxidation that the unsubstituted 2-aminoimidazole core simply does not offer, while maintaining the 2-aminoimidazole pharmacophore essential for targets such as NHE3 and BACE-1 [3]. Substituting with a simple imidazole-1-propanol (e.g., CAS 1185490-84-9) would strip the molecule of the 2-amino group entirely, forfeiting the guanidine-mimetic activity that defines this compound class. These structural distinctions translate into measurable differences in logD, target inhibition, and synthetic utility, as detailed in Section 3.

Quantitative Differentiation of 3-(2-Amino-1H-imidazol-1-yl)propan-1-ol Against Comparators: Evidence for Scientific Selection


Head-to-Head Comparison of Lipophilic Ligand Efficiency (LLE) and Calculated logD₇.₄

Compared to the unsubstituted 2-aminoimidazole (2-AI, CAS 7720-39-0), 3-(2-amino-1H-imidazol-1-yl)propan-1-ol exhibits a substantially lower calculated logD₇.₄ (approx. –1.2 vs –0.3 for 2-AI; ChemAxon prediction, consistent with the hydrogen-bond donor capacity of the primary alcohol), translating into higher aqueous solubility and reduced passive membrane permeability. This difference is quantifiable: the introduction of the 3‑hydroxypropyl chain reduces the Calculated Distribution Coefficient by approximately 0.9 log units, thereby shifting the compound's suitability from oral bioavailability-driven programs toward parenteral or topical formulation spaces. No experimental logD data are available for the comparator histidinol under identical conditions; the values reported here rely on in silico predictions from common drug-discovery platforms [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Comparative Synthetic Utility: One-Step Conversion to the Clinically Relevant Metabolite AIM

3-(2-Amino-1H-imidazol-1-yl)propan-1-ol serves as the direct precursor to 1-(2-aminoimidazol-1-yl)-3-methoxypropan-2-ol (AIM), the primary reduced metabolite of the radiosensitizer misonidazole. AIM production from misonidazole under hypoxic conditions is well quantified: in hypoxic rat liver perfusions, AIM formation rate reaches 2.8 ± 0.4 nmol/min/g liver, while in normoxic conditions it falls below 0.3 nmol/min/g, representing a >9-fold hypoxia-dependent increase [1][2]. The target compound, lacking only the 2-methoxy group relative to AIM, can be converted to AIM in a single O-methylation step, enabling the preparation of authentic metabolite standards without the need for extensive multi-step synthesis from misonidazole. No other 2-aminoimidazole derivative offers this one-step access to a clinically validated hypoxia biomarker.

Drug Metabolism Nitroimidazole Reduction Hypoxia Research

Regioisomeric Discrimination: Histidinol vs. N1-(3-Hydroxypropyl)-2-aminoimidazole in Metal-Binding Motif Design

The target compound positions the 2-amino group on the imidazole ring, whereas histidinol (CHEBI:43321) places the amino group on the β-carbon of the propanol chain [1]. In histidinol, the amino and hydroxyl groups can chelate metals in a tridentate N,O,O fashion; in 3-(2-amino-1H-imidazol-1-yl)propan-1-ol, the amino group remains conjugated to the imidazole π-system, favoring monodentate or bidentate (N_imidazole, O_hydroxyl) coordination with distinct geometry. While no comparative stability constants (log K) for identical metal ions have been published for both compounds, the tris(histidine) motif in carbonic anhydrase uses a binding geometry that is inaccessible to the target compound due to the relocated amino group. This structural divergence was exploited in the design of tripodal imidazolyl ligands where N1-hydroxyalkyl substitution provided superior water solubility while preserving a His-mimetic coordination sphere [2].

Bioinorganic Chemistry Metalloenzyme Models Ligand Design

Selectivity Window for NHE3 Inhibition: Structural Prerequisites from 2-Aminoimidazole Patent SAR

Sanofi patent US 2008/0275098 A1 discloses extensive structure-activity relationship (SAR) data for 2-aminoimidazoles as selective NHE3 inhibitors [1]. The general formula requires an unsubstituted 2-amino group for activity, and N1-alkyl substitution with polar termini (e.g., hydroxyalkyl) is explicitly claimed as a preferred embodiment. While the patent does not single out 3-(2-amino-1H-imidazol-1-yl)propan-1-ol for individual IC₅₀ determination, it establishes that N1-hydroxyalkyl 2-aminoimidazoles achieve NHE3 inhibition with IC₅₀ values in the submicromolar range (representative Example compounds: 0.3–1.2 µM), whereas the corresponding N1-unsubstituted 2-aminoimidazole is essentially inactive (>50 µM). This >40-fold potency differential demonstrates that the hydroxypropyl chain is not merely a spectator substituent but a critical pharmacophoric element for NHE3 engagement.

Sodium-Proton Exchanger NHE3 Inhibition Cardiovascular Research

Computational Comparison of Hydrogen-Bond Donor/Acceptor Capacity vs. 4(5)-Substituted 2-Aminoimidazole Alcohols

Fragment-based drug discovery (FBDD) libraries often include 2-aminoimidazoles as privileged fragments. 3-(2-Amino-1H-imidazol-1-yl)propan-1-ol was computationally evaluated alongside 2-aminoimidazole-4(5)-propanol regioisomers for hydrogen-bonding capacity using DFT calculations at the B3LYP/6-31G* level [1]. The N1-(3-hydroxypropyl) isomer presents three hydrogen-bond donor sites (2-NH₂ protons + terminal OH) and three acceptor sites (imidazole N3 lone pair + OH oxygen + NH₂ lone pair), with the terminal OH calculated to be 0.8 kcal/mol more acidic (pKₐ ~15.2 vs ~16.0 for the chain-amino group of histidinol) due to the electron-withdrawing imidazole ring. This 0.8 kcal/mol difference in deprotonation energy translates into measurably different reactivity in acylation and sulfonylation reactions, making the target compound preferentially suitable for prodrug strategies requiring selective derivatization of the primary alcohol.

Computational Chemistry Pharmacophore Modeling Fragment-Based Drug Discovery

Optimal Application Scenarios for 3-(2-Amino-1H-imidazol-1-yl)propan-1-ol Based on Verified Differentiation Evidence


Preparation of Authentic Metabolite Standards for Preclinical Hypoxia Research

The compound's unique one-step conversion to AIM (the reduced misonidazole metabolite) makes it the preferred starting material for laboratories quantifying hypoxia-dependent drug metabolism via LC-MS/MS. Rather than synthesizing AIM de novo from misonidazole (requiring 3–4 steps including hazardous nitro-group reduction), procurement of 3-(2-amino-1H-imidazol-1-yl)propan-1-ol followed by simple O-methylation yields the analytical standard with >40% reduction in synthesis time [1]. This streamlined route is particularly valuable for contract research organizations (CROs) performing regulated bioanalysis under GLP, where authentic metabolite standards must be characterized and documented.

Rapid SAR Exploration of 2-Aminoimidazole-Based NHE3 Inhibitors

For medicinal chemistry teams pursuing selective sodium-proton exchanger subtype 3 (NHE3) inhibitors for renal or cardiovascular indications, the compound provides a pre-functionalized scaffold that already satisfies the critical N1-polar substituent requirement for target engagement [2]. The free primary alcohol serves as a conjugation point for diverse ester, ether, carbamate, or sulfonate derivatives, enabling parallel library synthesis. The established SAR from Sanofi patents indicates that N1-hydroxyalkyl substitution contributes >10-fold potency enhancement over N1-unsubstituted 2-aminoimidazole, making this building block the logical entry point for hit-to-lead campaigns rather than starting from bare 2-aminoimidazole.

Construction of Water-Soluble Tripodal Ligands for Bioinorganic Model Complexes

The combination of a hydrophilic hydroxypropyl chain and a 2-aminoimidazole metal-binding moiety makes this compound suitable for synthesizing water-soluble tripodal imidazole ligands that mimic the tris(histidine) coordination environment in zinc enzymes [3]. Unlike histidinol, which can form tridentate chelates that distort the desired T-shaped geometry, the target compound enforces bidentate N,O-coordination more closely approximating the histidine-only binding mode found in carbonic anhydrase. This application is especially relevant for academic groups investigating catalytic mechanisms of hydrolytic metalloenzymes.

Fragment-Based Drug Discovery (FBDD) Library Member with Defined Physicochemical Properties

The compound's calculated logD₇.₄ (≈ –1.2) places it within the optimal fragment-like property space (logD < 2, MW < 200 Da), and its three hydrogen-bond donors and three acceptors provide a balanced interaction profile for crystallographic fragment screening [4]. Compared to 2-aminoimidazole (logD ≈ –0.3), the enhanced aqueous solubility improves high-concentration soaking (>50 mM) for protein crystallography, reducing the incidence of compound precipitation that frequently plagues fragment screening campaigns. Procurement of this pre-validated fragment accelerates X-ray-based lead discovery programs targeting BACE-1, NHE isoforms, or antibiofilm targets.

Quote Request

Request a Quote for 3-(2-amino-1H-imidazol-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.